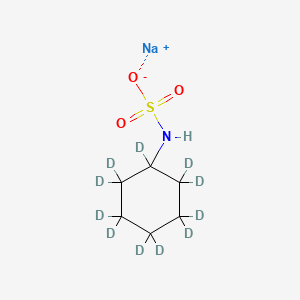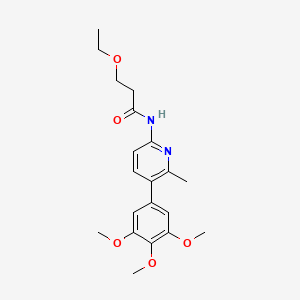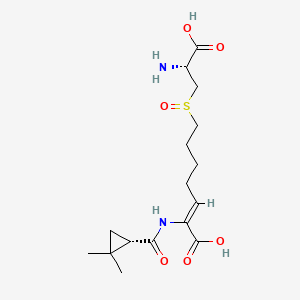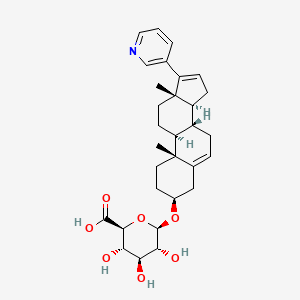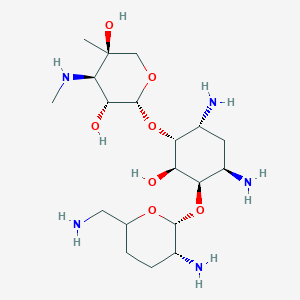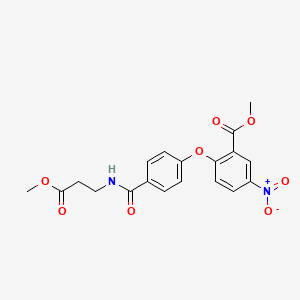
2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)-5-nitrobenzoic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)-5-nitrobenzoic Acid Methyl Ester involves multiple steps. The starting materials typically include 4-hydroxybenzoic acid and 3-methoxy-3-oxopropylamine. The reaction proceeds through esterification, nitration, and carbamoylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound is generally carried out in batch reactors. The process involves the use of solvents like chloroform, dichloromethane, and ethyl acetate to facilitate the reactions. The final product is purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)-5-nitrobenzoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the nitro group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy compounds.
Aplicaciones Científicas De Investigación
2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)-5-nitrobenzoic Acid Methyl Ester is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)-5-nitrobenzoic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Methyl Ester
- 2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Ethyl Ester
Uniqueness
2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)-5-nitrobenzoic Acid Methyl Ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group, in particular, allows for unique substitution reactions that are not possible with similar compounds .
Propiedades
Fórmula molecular |
C19H18N2O8 |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
methyl 2-[4-[(3-methoxy-3-oxopropyl)carbamoyl]phenoxy]-5-nitrobenzoate |
InChI |
InChI=1S/C19H18N2O8/c1-27-17(22)9-10-20-18(23)12-3-6-14(7-4-12)29-16-8-5-13(21(25)26)11-15(16)19(24)28-2/h3-8,11H,9-10H2,1-2H3,(H,20,23) |
Clave InChI |
GYGAAEDHKPQUQH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCNC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


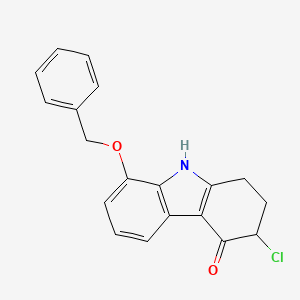
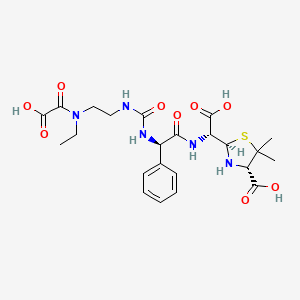
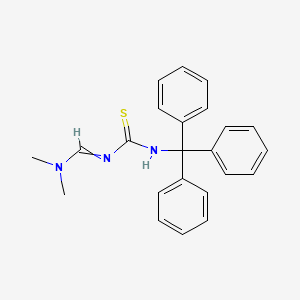
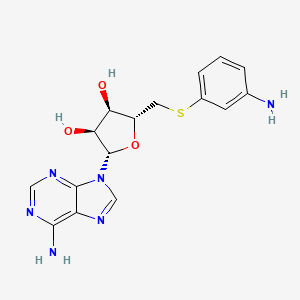
![8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B13845848.png)
![7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13845858.png)

![2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B13845872.png)
